2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate
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Overview
Description
2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that features a quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate, often involves multi-component reactions and the use of catalysts. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the main reagents . Modern methods also include microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs scalable methods such as continuous flow synthesis and the use of recyclable catalysts. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline amines .
Scientific Research Applications
2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and cellular processes.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness
2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate is unique due to its combination of a quinoline ring with a methyl(phenyl)amino group and a carboxylate ester. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-21(15-8-3-2-4-9-15)18(22)13-24-19(23)17-12-11-14-7-5-6-10-16(14)20-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBXVRZOLLZOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268260 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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